![molecular formula C11H17ClN2O2 B2686889 Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride CAS No. 2138114-65-3](/img/structure/B2686889.png)
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, also known as MTIC, is a chemical compound that has been widely studied for its potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The precise mechanism of action of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of certain enzymes and the modulation of neurotransmitter systems in the brain. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit activity at a range of receptor sites, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has also been shown to exhibit antioxidant and anti-inflammatory activity, as well as potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride in laboratory experiments is its wide range of potential applications, including in the fields of neuroscience and cancer research. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride in laboratory experiments is its relatively limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride. One area of interest is in the development of more efficient and cost-effective synthesis methods for Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, which could help to increase its availability for research purposes. Another area of interest is in the development of more targeted and specific applications for Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, such as in the treatment of specific types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride and to explore its potential as a therapeutic agent in various disease settings.
Synthesis Methods
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride, followed by methylation of the resulting intermediate with methyl iodide. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral catalysts to produce enantioselective synthesis of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride.
Scientific Research Applications
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been shown to exhibit neuroprotective effects and potential therapeutic benefits for conditions such as Parkinson's disease and Alzheimer's disease. Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has also been studied for its potential applications in cancer research, where it has been shown to exhibit anti-tumor activity and potential as a chemotherapeutic agent.
properties
IUPAC Name |
methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLAFDBHSPSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride |
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